molecular formula C31H33BBrO2P B7907830 Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane

Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane

Cat. No.: B7907830
M. Wt: 559.3 g/mol
InChI Key: DSUAINFNUMVRLB-UHFFFAOYSA-N
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Description

Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane is an organophosphorus compound that features a bromine atom, three phenyl groups, and a boronate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester moiety is synthesized by reacting 3-bromobenzyl alcohol with pinacol and boron trichloride.

    Phosphane Formation: The triphenylphosphane moiety is introduced by reacting triphenylphosphine with the boronate ester under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane undergoes various types of reactions, including:

    Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.

    Substitution: The bromine atom can be substituted in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Biaryl compounds when used in Suzuki-Miyaura coupling.

Scientific Research Applications

Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane has several applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Could be used in the development of pharmaceuticals through its role in organic synthesis.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronate ester moiety acts as a nucleophile, while the bromine atom serves as a leaving group in substitution reactions. The phosphane moiety can stabilize transition states and intermediates, facilitating the reaction process.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Lacks the boronate ester moiety, making it less versatile in cross-coupling reactions.

    Phenylboronic Acid: Does not contain the phosphane moiety, limiting its ability to stabilize reaction intermediates.

Uniqueness

Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane is unique due to its combination of a boronate ester and a phosphane moiety, which allows it to participate in a wider range of reactions and stabilize various intermediates.

Properties

IUPAC Name

bromo-triphenyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33BBrO2P/c1-30(2)31(3,4)35-32(34-30)26-16-14-15-25(23-26)24-36(33,27-17-8-5-9-18-27,28-19-10-6-11-20-28)29-21-12-7-13-22-29/h5-23H,24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUAINFNUMVRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CP(C3=CC=CC=C3)(C4=CC=CC=C4)(C5=CC=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33BBrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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